molecular formula C13H14N4O2 B14469332 N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine

N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine

Cat. No.: B14469332
M. Wt: 258.28 g/mol
InChI Key: AXWMRDAQHMJJHE-PNHKPTIJSA-N
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Description

N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenylpyridazine derivative with hydroxylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine
  • N-(propan-2-ylidene)hydroxylamine

Uniqueness

N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine is unique due to its specific structural features, such as the pyridazine ring and the hydroxyimino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H14N4O2/c1-10(15-18)9-17-13(16-19)8-7-12(14-17)11-5-3-2-4-6-11/h2-8,18-19H,9H2,1H3/b15-10?,16-13+

InChI Key

AXWMRDAQHMJJHE-PNHKPTIJSA-N

Isomeric SMILES

CC(=NO)CN1/C(=N/O)/C=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(=NO)CN1C(=NO)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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